4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1040661-44-6
VCID: VC11935585
InChI: InChI=1S/C22H28N2O3S/c1-5-21(25)24-14-6-7-16-8-11-18(15-20(16)24)23-28(26,27)19-12-9-17(10-13-19)22(2,3)4/h8-13,15,23H,5-7,14H2,1-4H3
SMILES: CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Molecular Formula: C22H28N2O3S
Molecular Weight: 400.5 g/mol

4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

CAS No.: 1040661-44-6

Cat. No.: VC11935585

Molecular Formula: C22H28N2O3S

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide - 1040661-44-6

Specification

CAS No. 1040661-44-6
Molecular Formula C22H28N2O3S
Molecular Weight 400.5 g/mol
IUPAC Name 4-tert-butyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Standard InChI InChI=1S/C22H28N2O3S/c1-5-21(25)24-14-6-7-16-8-11-18(15-20(16)24)23-28(26,27)19-12-9-17(10-13-19)22(2,3)4/h8-13,15,23H,5-7,14H2,1-4H3
Standard InChI Key PCBPLADAQSEGQR-UHFFFAOYSA-N
SMILES CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Canonical SMILES CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

Introduction

Synthesis and Preparation

The synthesis of 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide would likely involve a multi-step process:

  • Preparation of 1,2,3,4-Tetrahydroquinoline Derivative: This could involve the synthesis of a tetrahydroquinoline derivative, such as 4-tert-Butyl-1,2,3,4-tetrahydroquinoline, followed by acylation with propanoyl chloride to introduce the propanoyl group.

  • Sulfonamide Formation: The sulfonamide linkage would be formed by reacting the acylated tetrahydroquinoline derivative with 4-tert-butylbenzenesulfonyl chloride in the presence of a base.

Potential Applications

  • Pharmacological Activity: Sulfonamides are known for their antimicrobial properties, while tetrahydroquinolines have been explored for various biological activities, including anticancer and antiviral effects . The combination of these moieties could result in compounds with interesting pharmacological profiles.

  • Biological Evaluation: In vitro assays against microbial or cancer cell lines could provide insights into the compound's efficacy and potential therapeutic applications.

Data Table: Related Compounds

CompoundCAS NumberMolecular WeightPotential Applications
4-tert-Butyl-1,2,3,4-tetrahydroquinoline22990-31-4189.30 g/molAnticancer, Antiviral
tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate885951-71-3248.32 g/molPharmaceutical Intermediate
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives-VariesAntimicrobial, Anticancer

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